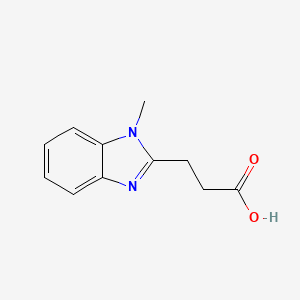

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

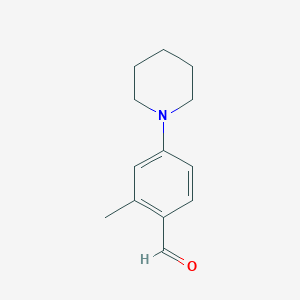

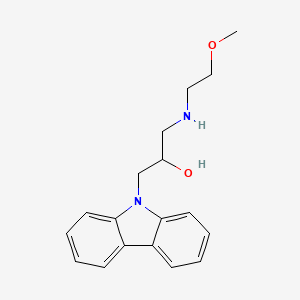

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence Applications

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid and its derivatives are significant in the development of fluorescence applications. The synthesis of tridentate ligands derived from benzimidazole, leading to rhenium complexes, showcases the potential in fluorescence imaging and sensors. These ligands, including derivatives of this compound, exhibit distinct coordination geometries, contributing to their luminescence properties. Such applications are crucial in biological imaging and the development of diagnostic tools (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Agents

The antimicrobial potential of benzimidazole derivatives, including this compound, is a vital area of research. Novel synthesis of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides has shown significant in vitro activities against various bacterial and fungal pathogens. This suggests the compound's relevance in developing new antimicrobial agents, which is crucial in addressing antibiotic resistance (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Co-crystallization Studies

Co-crystallization studies of this compound derivatives with carboxylic acids highlight its role in crystal engineering. Such studies provide insights into the molecular conformations and interactions within crystals, which are essential for designing materials with specific properties. The analysis of these co-crystals, including their thermal stability and conformational changes, contributes to the understanding of molecular assemblies and their potential applications in material science (Zhai, Guo, Ling, Wu, Wang, Sun, & Luo, 2017).

Neuroprotective Agents

The development of neuroprotective agents is another significant application of this compound derivatives. Studies on benzimidazole-spaced phosphono-alpha-amino acid derivatives have shown potent NMDA antagonistic activity, indicating their potential as therapeutic agents for neurodegenerative diseases. The ability to modulate NMDA receptor activity could be crucial in treating conditions like Alzheimer's disease, highlighting the compound's therapeutic potential (Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001).

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry is evident through its involvement in the synthesis of a wide range of novel compounds. For example, its transformation into benzimidazo[1,2-a][1,4]diazepinones via an isocyanide-based three-component synthesis represents a methodological advancement in creating complex molecular structures. This demonstrates the compound's utility in expanding the chemical space for pharmaceutical and material science applications (Ghandi, Zarezadeh, & Taheri, 2011).

Wirkmechanismus

Target of Action

The primary targets of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid are currently unknown. This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Mode of Action

As a benzimidazole derivative, it may interact with its targets through hydrogen bonding and π-π stacking interactions, common among benzimidazole compounds . .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other essential processes. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s logP value of 1.2798 suggests it has some degree of lipophilicity, which could influence its absorption and distribution. Its polar surface area of 40.609 may also affect its ability to cross biological membranes

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , this compound may exert similar effects, potentially leading to bacterial cell death.

Eigenschaften

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKFGRIKIICZOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389963 |

Source

|

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-75-2 |

Source

|

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)

![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)